3-Méthoxyphénylacétone

Vue d'ensemble

Description

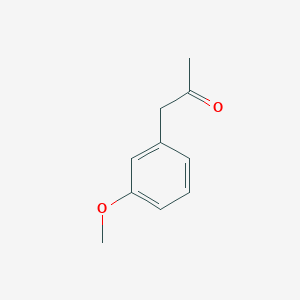

3-Méthoxyphénylacétone : est un composé organique de formule moléculaire C10H12O2 . Il s'agit d'une phénylacétone substituée, caractérisée par la présence d'un groupe méthoxy lié au cycle benzénique. Ce composé est une huile jaune pâle miscible au diméthylsulfoxyde et a un point d'ébullition d'environ 258-260 °C .

Applications De Recherche Scientifique

Chemistry:

Synthesis of Cyanohydrins: 3-Methoxyphenylacetone is used in the preparation of optically active cyanohydrins, which are important intermediates in organic synthesis.

Biology and Medicine:

Central Nervous System Active Compounds: The compound is employed in the synthesis of central nervous system active compounds, which have potential therapeutic applications.

Industry:

Mécanisme D'action

3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, 1-(3-Methoxyphenyl)acetone, or 3-Methoxyphenyl acetone, is a chemical compound with the molecular formula C10H12O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific synthesis process .

Mode of Action

As a precursor in chemical synthesis, its mode of action likely involves reacting with other compounds to form new substances .

Biochemical Pathways

It’s used in the synthesis of optically active cyanohydrins and central nervous system (cns) active compounds , suggesting it may play a role in the biochemical pathways related to these substances.

Pharmacokinetics

As a chemical used primarily in synthesis, its bioavailability would depend on the specific conditions of the reaction and the resulting compound .

Result of Action

It’s known to be used in the synthesis of cns active compounds , suggesting that the resulting compounds may have effects on the nervous system.

Action Environment

The action, efficacy, and stability of 3-Methoxyphenylacetone can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which 3-Methoxyphenylacetone is involved .

Analyse Biochimique

Biochemical Properties

3-Methoxyphenylacetone plays a significant role in biochemical reactions, particularly in the synthesis of CNS active compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of 4-amino-3-methoxypropiophenone, which involves specific enzymatic processes . The compound’s interactions with enzymes and proteins are crucial for its role in synthesizing biologically active molecules.

Cellular Effects

3-Methoxyphenylacetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of CNS active compounds, which can affect neuronal cells and their functions . The compound’s impact on cell signaling pathways and gene expression is essential for its role in modulating cellular activities and responses.

Molecular Mechanism

The molecular mechanism of 3-Methoxyphenylacetone involves its interactions with biomolecules, including enzymes and proteins. It acts as a precursor in the synthesis of CNS active compounds, where it undergoes enzymatic transformations . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways and gene expression involved in the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxyphenylacetone can change over time due to its stability and degradation properties. The compound’s stability is crucial for its effectiveness in biochemical reactions. Over time, it may undergo degradation, which can impact its long-term effects on cellular functions observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methoxyphenylacetone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in synthesizing CNS active compounds. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

3-Methoxyphenylacetone is involved in various metabolic pathways, including those related to the synthesis of CNS active compounds. It interacts with specific enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes.

Transport and Distribution

Within cells and tissues, 3-Methoxyphenylacetone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution are crucial for its role in biochemical reactions and cellular functions.

Subcellular Localization

3-Methoxyphenylacetone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Understanding its subcellular localization is essential for elucidating its role in biochemical processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

-

Acylation de Friedel-Crafts : Une méthode courante de synthèse de la 3-méthoxyphénylacétone implique l'acylation de Friedel-Crafts de l'anisole (méthoxybenzène) avec du chlorure d'acétyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction se déroule comme suit : [ \text{CH}3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

-

Méthodes de production industrielle : Industriellement, la this compound peut être produite par des procédés d'acylation de Friedel-Crafts similaires, souvent optimisés pour une production à grande échelle. Les conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, sont soigneusement contrôlées pour maximiser le rendement et la pureté {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions :

-

Oxydation : La 3-méthoxyphénylacétone peut subir des réactions d'oxydation pour former les acides carboxyliques ou les cétones correspondants. Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

-

Réduction : Le composé peut être réduit pour former des alcools en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

-

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur le cycle benzénique, où le groupe méthoxy dirige les électrophiles entrants vers les positions ortho et para. Les réactifs courants comprennent les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l'acide nitrique).

Principaux produits :

Oxydation : Acide 3-méthoxybenzoïque ou 3-méthoxybenzaldéhyde.

Réduction : 3-Méthoxyphénylpropanol.

Substitution : 3-Méthoxy-4-bromophénylacétone ou 3-méthoxy-4-nitrophénylacétone.

4. Applications de la recherche scientifique

Chimie :

Synthèse de cyanhydrines : La this compound est utilisée dans la préparation de cyanhydrines optiquement actives, qui sont des intermédiaires importants en synthèse organique.

Biologie et médecine :

Composés actifs du système nerveux central : Le composé est utilisé dans la synthèse de composés actifs du système nerveux central, qui ont des applications thérapeutiques potentielles.

Industrie :

Produits pharmaceutiques : Elle est utilisée comme intermédiaire dans la production de divers produits pharmaceutiques, notamment ceux ciblant les troubles neurologiques.

5. Mécanisme d'action

Mécanisme :

Substitution électrophile aromatique : Le groupe méthoxy sur le cycle benzénique active le cycle envers la substitution électrophile aromatique en donnant de la densité électronique par résonance et effets inductifs. Cela rend les positions ortho et para plus réactives envers les électrophiles.

Cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

Composés similaires :

Phénylacétone : N'a pas le groupe méthoxy, ce qui la rend moins réactive dans les réactions de substitution électrophile aromatique.

4-Méthoxyphénylacétone : Le groupe méthoxy est positionné en position para, modifiant sa réactivité et ses effets directeurs dans les réactions de substitution.

3-Méthoxybenzaldéhyde : Contient un groupe aldéhyde au lieu d'une cétone, ce qui conduit à une réactivité différente dans les réactions d'oxydation et de réduction.

Unicité :

Activité Biologique

3-Methoxyphenylacetone, a compound with the molecular formula C10H12O2, is a phenylacetone derivative that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-methoxyphenylacetone, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : 3-Methoxyphenylacetone

- Molecular Formula : C10H12O2

- CAS Number : 76410-23-6

- Molecular Weight : 164.20 g/mol

Pharmacological Properties

3-Methoxyphenylacetone has been studied for its potential pharmacological effects, particularly in relation to its structural analogs. Notably, it is related to compounds like MDMA (3,4-methylenedioxymethamphetamine) and exhibits similar interactions with neurotransmitter systems.

- Serotonin Transporter (SERT) Interaction : Research indicates that compounds structurally related to 3-methoxyphenylacetone can interact with SERT, which is crucial for serotonin reuptake in the brain. This interaction may contribute to mood-altering effects and potential therapeutic applications in mood disorders .

- Norepinephrine Transporter (NET) Activity : Similar to its effects on SERT, 3-methoxyphenylacetone may also influence NET activity. This dual action on both serotonin and norepinephrine systems suggests a potential for treating conditions such as depression and anxiety .

Anti-inflammatory Effects

Studies have demonstrated that phenolic compounds, including derivatives like 3-methoxyphenylacetone, exhibit anti-inflammatory properties. For instance, they have shown significant inhibition of nitric oxide (NO) production in macrophage cell lines, which is indicative of their potential use in inflammatory conditions .

| Compound | IC50 Value (μM) | Biological Activity |

|---|---|---|

| 3-Methoxyphenylacetone | TBD | Anti-inflammatory |

| Compound A | 17.9 | Inhibits NO production |

| Compound B | 5.6 | Inhibits NO production |

Antioxidant Activity

The antioxidant properties of 3-methoxyphenylacetone have also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's structure may facilitate its ability to scavenge free radicals and protect cellular components from oxidative damage.

Case Studies

- In Vivo Studies : Research involving animal models has indicated that administration of 3-methoxyphenylacetone can lead to observable changes in behavior consistent with alterations in serotonin levels. These findings suggest a need for further exploration into its effects on mood disorders.

- In Vitro Studies : In vitro assays have shown that 3-methoxyphenylacetone can inhibit the proliferation of certain cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMRRRLPDBJBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184359 | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-13-2 | |

| Record name | 3′-Methoxyphenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.